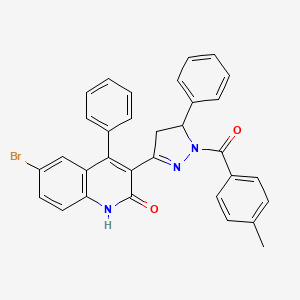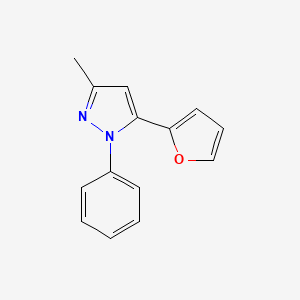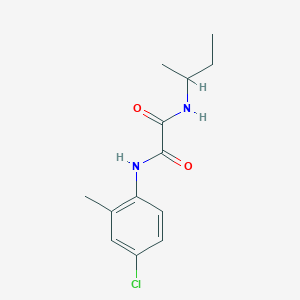
6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by its unique structure, which includes a quinolinone core substituted with bromine, a pyrazole ring, and phenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Quinolinone Core Construction: The quinolinone core is often constructed via a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the pyrazole ring with the quinolinone core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, organometallic compounds, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-(4-methylbenzoyl)-2(3H)-benzoxazolone
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H24BrN3O2 |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
6-bromo-3-[2-(4-methylbenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H24BrN3O2/c1-20-12-14-23(15-13-20)32(38)36-28(21-8-4-2-5-9-21)19-27(35-36)30-29(22-10-6-3-7-11-22)25-18-24(33)16-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37) |
InChI Key |
VIETVWZTERSXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1H-indol-3-ylmethylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11095708.png)
![4-(decyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide](/img/structure/B11095712.png)
![4-bromo-2-[(Z)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11095713.png)

![N-[(2Z)-3,4-bis(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11095718.png)
![N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide](/img/structure/B11095738.png)
![Tetramethyl 7'-ethoxy-6'-[(4-fluorophenyl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11095745.png)
![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2,4-dichlorophenyl)-2-iminoimidazolidin-4-one](/img/structure/B11095746.png)
![N-[4-({2-[(4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11095753.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 4-bromobenzoate](/img/structure/B11095756.png)
![2,6-di-tert-butyl-4-[(E)-(cyclohexylimino)methyl]phenol](/img/structure/B11095757.png)


![5-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11095774.png)
